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Compound of Interest

Compound Name: Sulmarin

Cat. No.: B115012 Get Quote

Disclaimer: Initial searches for "Sulmarin" did not yield any relevant results. Based on the

similarity of the name and the nature of the query, this technical guide provides information on

Silymarin, a well-researched natural compound.

Silymarin is a standardized extract from the seeds of the milk thistle plant (Silybum marianum).

It is a complex of flavonolignans, with silybin being its most abundant and biologically active

component.[1][2] For centuries, silymarin has been utilized in traditional medicine for liver and

gallbladder disorders.[3] Contemporary research has affirmed its hepatoprotective properties

and explored its potential therapeutic applications in various other conditions, including cancer

and neurodegenerative diseases.[1][4] This guide provides a comprehensive overview of the

safety and toxicity profile of silymarin, intended for researchers, scientists, and drug

development professionals.

Pharmacokinetics
Silymarin is characterized by its lipophilic nature and poor water solubility, which in turn affects

its oral bioavailability, estimated to be between 20% and 50%.[5] Following oral administration,

silymarin is absorbed from the gastrointestinal tract and undergoes extensive phase I and

phase II metabolism, primarily in the liver.[5][6] The metabolites are mainly excreted in the bile

and are subject to enterohepatic circulation, which is indicated by a secondary peak in the

plasma concentration curve.[7][8] The primary active components, silibinin and other

flavonolignans, are distributed to various tissues, with the highest concentrations found in the
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liver, stomach, intestine, and pancreas.[7] Elimination occurs predominantly through urine and

bile.[6]

Preclinical Safety and Toxicity
Acute toxicity studies in animal models have demonstrated a very low toxicity profile for

silymarin.[7] In rats, the oral median lethal dose (LD50) has been reported to be as high as

10,000 mg/kg, and in another study, it exceeded 20,000 mg/kg.[3][7] The maximum tolerated

dose in dogs is 300 mg/kg.[7] Long-term studies have also indicated a high safety margin. In a

two-year study, rats and mice receiving high concentrations of silymarin in their diet showed no

major toxicity, although a reduction in mean body weights was observed at the highest doses.

[2]

Table 1: Acute Toxicity of Silymarin in Animal Models

Species
Route of
Administration

LD50
Maximum
Tolerated Dose

Reference

Rat Oral >10,000 mg/kg - [7]

Rat Oral >20,000 mg/kg - [3]

Dog Oral - 300 mg/kg [7]

Rat Intraperitoneal
No mortality up

to 900 mg/kg
- [9]

Silymarin has shown mixed results in genotoxicity assays. One study reported that silymarin

was mutagenic in Salmonella typhimurium strains in the presence of metabolic enzymes.[1][2]

However, its main components—silybin, silydianin, and silychristin—were not found to be

cytotoxic or genotoxic at a concentration of 100 μM.[1][2] Importantly, numerous studies have

highlighted the anticarcinogenic properties of silymarin, demonstrating its ability to inhibit tumor

growth in various cancer cell lines and animal models.[2][6]

Studies on the reproductive and developmental toxicity of silymarin have yielded some

cautionary findings. Silymarin has been shown to be devoid of embryotoxic potential in some

animal studies.[7] However, another study in pregnant female mice receiving oral silymarin at
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doses of 50, 100, and 200 mg/kg/day reported teratogenic effects and lower fetal weights

compared to the control group.[2] Therefore, caution is advised during pregnancy.[1][2]

Clinical Safety and Tolerability
In humans, silymarin is generally well-tolerated, even at high doses.[1][2] Clinical trials have

investigated doses up to 700 mg three times a day for 24 weeks without significant adverse

effects.[1][2] The most commonly reported side effects are mild and gastrointestinal in nature,

including nausea, diarrhea, and general stomach discomfort.[1][2][3] Allergic reactions are rare.

[10]

Table 2: Summary of Adverse Events in Human Clinical Trials

Study
Population

Dosage Duration
Reported
Adverse
Events

Reference

General
Therapeutic

doses
Not specified

Mild

gastrointestinal

discomfort

(nausea,

diarrhea)

[1][2]

General
High dose: 700

mg, 3x/day
24 weeks Well-tolerated [1][2]

Patients with

cirrhosis
Not specified Long-term

Occasional

headaches (5%),

mild stomach

upset (3%)

[3]

General Not specified
Short-to-medium

term

Digestive

discomfort, rare

skin rash (similar

to placebo)

[3]

Drug Interactions
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Silymarin has been shown to have low potential for drug-drug interactions.[1] It does not have

major effects on the cytochrome P-450 enzyme system, which is responsible for the

metabolism of many drugs.[1] However, some studies suggest that caution should be exercised

when co-administering silymarin with drugs that have a narrow therapeutic window.[1]

Mechanisms of Action and Protective Pathways
The therapeutic effects of silymarin are attributed to several mechanisms of action, primarily

centered around its antioxidant and anti-inflammatory properties.

Silymarin's most well-documented effect is its ability to protect the liver from various toxins.[7]

This is achieved through several pathways:

Antioxidant Activity: Silymarin acts as a scavenger of free radicals and increases the

intracellular content of glutathione, a key antioxidant.[7][10]

Membrane Stabilization: It stabilizes cell membranes and regulates their permeability, which

prevents hepatotoxic agents from entering hepatocytes.[7]

Promotion of Regeneration: Silymarin stimulates ribosomal RNA synthesis, which promotes

the regeneration of liver cells.[4][7]

Anti-fibrotic Activity: It inhibits the transformation of stellate hepatocytes into myofibroblasts,

a key process in the development of liver cirrhosis.[7]
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Start: Acute Toxicity Study

Animal Preparation:
Albino rats (n=3/group)

Grouping:
8 groups

Dosing (Intraperitoneal):
100, 300, 500, 700, 900 mg/kg

Silymarin Extract

Observation Period:
24 hours

Endpoints:
- Mortality

- Behavioral Changes

Results:
No mortality or toxicity signs

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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